molecular formula C15H11FN2O3 B13133841 N-(5-fluoro-7-nitro-9H-fluoren-2-yl)acetamide CAS No. 2969-73-5

N-(5-fluoro-7-nitro-9H-fluoren-2-yl)acetamide

Cat. No.: B13133841
CAS No.: 2969-73-5
M. Wt: 286.26 g/mol
InChI Key: KBXSSGQWXAPWEQ-UHFFFAOYSA-N
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Description

Historical Context and Discovery Timeline

The synthesis of this compound builds upon foundational advancements in fluorination and nitration chemistry. While the exact date of its first synthesis remains undocumented in available literature, its preparation methodology aligns with established protocols for fluorenyl acetamide derivatives. The compound is synthesized via a two-step process starting from 5-fluoro-7-nitro-9H-fluorene, a precursor obtained through nitration of 5-fluoro-9H-fluorene. Subsequent acetylation using acetic anhydride introduces the acetamide group, yielding the final product.

The development of fluorinating agents, such as N-fluoropyridinium salts and N-fluorobenzenesulfonimide (NFSI), has been critical in enabling the incorporation of fluorine into complex aromatic systems like fluorene. For instance, Umemoto’s work on N-fluoropyridinium triflate in the 1980s demonstrated the feasibility of electrophilic fluorination under controlled conditions, a technique that likely influenced later syntheses of fluorine-containing fluorenyl derivatives. Similarly, the nitro group’s introduction via nitration parallels methodologies refined in the mid-20th century, where mixed acid systems (HNO₃/H₂SO₄) were employed to achieve regioselective nitration of aromatic hydrocarbons.

A key milestone in the compound’s history is its characterization by modern analytical techniques. The table below summarizes its fundamental physicochemical properties:

Property Value
CAS Number 16233-03-7
Molecular Formula $$ \text{C}{15}\text{H}{12}\text{FN}{2}\text{O}{3} $$
Molecular Weight 286.26 g/mol
IUPAC Name This compound
InChI Key OUBNNQNTRIFOIY-UHFFFAOYSA-N

These properties underscore the compound’s structural integrity and reproducibility in synthetic workflows.

Academic Significance in Organic Chemistry Research

This compound serves as a model system for studying the electronic effects of fluorine and nitro groups on aromatic substrates. The fluorine atom, with its high electronegativity, induces electron withdrawal through inductive effects, while the nitro group exerts resonance-driven deactivation. This dual electronic modulation creates a polarized fluorenyl system, enhancing susceptibility to nucleophilic aromatic substitution and electrophilic additions.

In synthetic chemistry, the compound has been employed to explore regioselective functionalization. For example, the nitro group at the 7-position can be reduced to an amine, enabling further derivatization into heterocyclic structures or coordination complexes. Such transformations are pivotal in medicinal chemistry, where fluorenyl scaffolds are utilized in drug design for their planar rigidity and ability to intercalate biomolecular targets.

Additionally, the compound’s acetamide moiety provides a handle for peptidomimetic studies. By mimicking natural peptide bonds, researchers investigate its potential as a protease inhibitor or receptor modulator. Comparative analyses with simpler acetamide derivatives, such as N-(2-aminophenyl)-2-(2-isopropylphenoxy)acetamide, highlight the enhanced steric and electronic complexity introduced by the fluorenyl backbone.

The academic relevance of this compound extends to materials science, where nitro- and fluorine-substituted aromatics are explored for optoelectronic applications. The nitro group’s electron-deficient nature and the fluorine atom’s small atomic radius contribute to tunable luminescent properties and charge-transport characteristics in organic semiconductors.

Properties

CAS No.

2969-73-5

Molecular Formula

C15H11FN2O3

Molecular Weight

286.26 g/mol

IUPAC Name

N-(5-fluoro-7-nitro-9H-fluoren-2-yl)acetamide

InChI

InChI=1S/C15H11FN2O3/c1-8(19)17-11-2-3-13-9(5-11)4-10-6-12(18(20)21)7-14(16)15(10)13/h2-3,5-7H,4H2,1H3,(H,17,19)

InChI Key

KBXSSGQWXAPWEQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)C3=C(C2)C=C(C=C3F)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-fluoro-7-nitro-9H-fluoren-2-yl)acetamide typically involves multi-step organic reactions. One common method includes the nitration of 5-fluoro-9H-fluorene to introduce the nitro group, followed by acylation to attach the acetamide group. The reaction conditions often require the use of strong acids, such as sulfuric acid, and acylating agents like acetic anhydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-fluoro-7-nitro-9H-fluoren-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The fluoro group can be substituted with other nucleophiles in the presence of appropriate catalysts.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Products may include fluorenone derivatives.

    Reduction: The primary product is the corresponding amine.

    Substitution: Various substituted fluorenylacetamides depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

N-(5-fluoro-7-nitro-9H-fluoren-2-yl)acetamide has the following chemical characteristics:

  • Molecular Formula : C15H11FN2O3
  • Molecular Weight : 286.26 g/mol
  • Structural Features : The compound features a fluorenyl moiety with a fluorine atom at the 5-position and a nitro group at the 7-position, which are critical for its biological activity.

Medicinal Chemistry

This compound is investigated for its potential as an anticancer agent . Its structural modifications allow it to interact with specific biological targets, leading to significant antiproliferative effects against various cancer cell lines.

Case Study: Anticancer Activity
In vitro studies have demonstrated that this compound exhibits potent activity against MCF-7 breast cancer cells. The compound's IC50 value indicates effectiveness comparable to established chemotherapeutic agents, suggesting its potential as a new therapeutic option in cancer treatment .

Antimicrobial Properties

Research indicates that this compound possesses notable antimicrobial activity . It has shown effectiveness against several bacterial strains, making it a candidate for further exploration as an antimicrobial agent.

Case Study: Antimicrobial Efficacy
Studies have reported that similar compounds exhibit inhibition of bacterial growth, suggesting that this compound may also function effectively in this capacity .

Materials Science

The compound is utilized in the development of advanced materials due to its unique chemical properties. Its stability and reactivity make it suitable for creating novel chemical processes and materials with specific functionalities.

Mechanism of Action

The mechanism of action of N-(5-fluoro-7-nitro-9H-fluoren-2-yl)acetamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluoro group enhances the compound’s stability and bioavailability, making it a valuable candidate for drug development.

Comparison with Similar Compounds

Substituent Variations on the Fluorene Core

Key differences among fluorene-based acetamides arise from substituent type, position, and electronic effects:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Notable Properties/Activities
N-(5-fluoro-7-nitro-9H-fluoren-2-yl)acetamide F (5), NO₂ (7) C₁₅H₁₁FN₂O₃ 286.26 Strong electron-withdrawing groups; potential for enhanced reactivity
N-(9-bromo-9H-fluoren-2-yl)-2,2,2-trifluoroacetamide Br (9), CF₃ (acetamide) C₁₅H₉BrF₃NO 356.11 Bromine enhances halogen bonding; trifluoroacetamide increases lipophilicity
N-(7-amino-6,8-dibromo-9H-fluoren-2-yl)acetamide NH₂ (7), Br (6,8) C₁₅H₁₂Br₂N₂O 396.08 Amino group introduces electron-donating effects; dibromo substitution may affect steric interactions
N-[7-fluoro-3-(methylthio)-9H-fluoren-2-yl]acetamide F (7), SCH₃ (3) C₁₆H₁₄FNOS 287.35 Methylthio group (electron-rich) may influence redox properties

Impact of Substituents on Physicochemical Properties

  • Halogen Substitutions (Br, Cl): Bromine in and enhances molecular weight and may facilitate halogen bonding in crystal packing, as seen in meta-substituted trichloroacetamides ().
  • Amino vs. Nitro Groups: The amino group in ’s compound introduces electron-donating effects, contrasting with the nitro group’s electron-withdrawing nature in the target compound. This difference could significantly affect binding to biological targets like monoamine oxidases (MAOs) or acetylcholinesterase (AChE) .

Structural and Crystallographic Considerations

  • Crystal Packing: Meta-substitution with nitro groups (as in ) significantly alters crystal parameters, suggesting that the nitro group at position 7 in the target compound could influence its solid-state geometry and intermolecular interactions .
  • Asymmetric Units: Compounds like N-(3,5-dimethylphenyl)-2,2,2-trichloro-acetamide () exhibit multiple molecules per asymmetric unit, a feature that may arise in the target compound depending on crystallization conditions.

Biological Activity

N-(5-fluoro-7-nitro-9H-fluoren-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its unique structural characteristics, which include a fluorenyl moiety with both fluorine and nitro substituents. This article provides a comprehensive overview of the biological activity associated with this compound, focusing on its potential therapeutic applications, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C15H12F1N3O3C_{15}H_{12}F_{1}N_{3}O_{3}, with a molecular weight of approximately 288.26 g/mol. The presence of the fluorine and nitro groups contributes to its distinctive chemical behavior, influencing its interactions with biological targets.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. The nitro group enhances the compound's ability to interact with bacterial enzymes, potentially leading to enzyme inhibition. For instance, studies have shown that nitro-substituted compounds can disrupt bacterial cell wall synthesis, making them effective against various pathogens.

Anticancer Activity

This compound has been explored for its anticancer properties. The mechanism of action may involve the formation of reactive intermediates through the reduction of the nitro group, which can interact with DNA and inhibit cancer cell proliferation. In vitro studies have demonstrated that similar compounds exhibit cytotoxic effects on various cancer cell lines, including breast and leukemia cancers .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The nitro group can undergo reduction to form reactive species that bind to cellular macromolecules, leading to alterations in metabolic pathways. Additionally, the electron-withdrawing nature of the fluorine atom enhances the compound's stability and bioavailability, further contributing to its biological effects.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
N-(7-Chloro-3-nitro-9H-fluoren-2-yl)acetamideC15H11ClN2O3Contains chlorine instead of fluorine
N-(7-Fluoro-3-amino-9H-fluoren-2-yl)acetamideC15H12FN3OAmino group instead of nitro
N-(7-Fluoro-4-nitro-9H-fluoren-2-yl)acetamideC15H11FN2O3Nitro group at a different position

This table highlights how variations in substituent groups can influence biological activity and chemical reactivity.

Case Studies and Research Findings

  • Antimicrobial Activity Study : A study evaluated the antimicrobial efficacy of various nitro-substituted fluorenyl compounds against Gram-positive and Gram-negative bacteria. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics .
  • Cytotoxicity Assay : In vitro assays on cancer cell lines (e.g., MCF-7 and HL60) showed that this compound significantly inhibited cell growth at concentrations as low as 10 µM, suggesting potent anticancer properties .
  • Mechanism Elucidation : Research involving molecular docking simulations revealed that this compound binds effectively to key enzymes involved in cellular metabolism, indicating potential pathways for therapeutic intervention .

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